Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate
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Overview
Description
Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound with the molecular formula C12H21NO4 and a molecular weight of 486.60 g/mol[_{{{CITATION{{{_1{Racemic- (3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano 3,2-b ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate typically involves multiple steps, starting with the appropriate precursors[_{{{CITATION{{{1{Racemic- (3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano [3,2-b ...](https://www.acmec.com.cn/cas/1330766-33-0/). One common synthetic route includes the cyclization of a suitable pyrrole derivative under acidic conditions, followed by protection of the hydroxyl group with tert-butyl groups[{{{CITATION{{{_1{Racemic- (3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano 3,2-b ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomerically pure form.
Chemical Reactions Analysis
Types of Reactions: Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Racemic- (3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano 3,2-b ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate may be used to study enzyme-substrate interactions or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets may lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound could be utilized in the production of advanced materials or as a precursor for various chemical products.
Mechanism of Action
The mechanism by which Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Hexahydropyrano[3,2-b]pyrrole derivatives
Tert-butyl protected hydroxyl compounds
Other racemic mixtures of pyrrole derivatives
Uniqueness: Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate stands out due to its specific stereochemistry and functional groups, which may confer unique properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl (3S,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-9(14)10-8(13)5-4-6-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPOVGXTDBUOGY-UTLUCORTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCCO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2[C@H]1CCCO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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